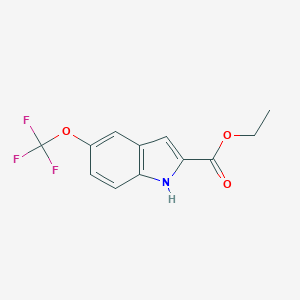

ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-6-7-5-8(19-12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGKTDNPBIFJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371930 | |

| Record name | ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-82-4 | |

| Record name | Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-82-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for indole ring formation. This method involves acid-catalyzed cyclization of arylhydrazines with carbonyl compounds. For ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, a substituted phenylhydrazine precursor is reacted with a β-keto ester under acidic conditions (e.g., HCl or polyphosphoric acid).

Example Protocol:

-

Reactants : 4-(Trifluoromethoxy)phenylhydrazine + ethyl 3-oxobutanoate.

-

Conditions : Reflux in acetic acid (120°C, 12–24 hours).

-

Yield : 50–65%.

Mechanistic Insight :

The reaction proceeds via-sigmatropic rearrangement of the intermediate enehydrazine, followed by cyclization and aromatization. The electron-withdrawing trifluoromethoxy group can slow cyclization, necessitating prolonged reaction times.

Bartoli Indole Synthesis

The Bartoli method employs nitroarenes and vinyl Grignard reagents for indole formation. This approach offers superior regiocontrol for C5-substituted indoles.

Example Protocol:

-

Reactants : 3-Nitro-4-(trifluoromethoxy)benzene + ethyl propiolate.

-

Conditions : THF, −78°C to room temperature, 6–12 hours.

-

Yield : 40–55%.

Advantages :

-

Avoids harsh acidic conditions.

-

Suitable for sterically hindered substrates.

Introduction of the Trifluoromethoxy Group

Direct Trifluoromethoxylation

Esterification at the C2 Position

Steglich Esterification

The carboxylic acid intermediate is esterified using ethanol and a coupling agent (e.g., DCC/DMAP).

Protocol:

-

Reactants : 5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid + ethanol.

-

Conditions : DCC, DMAP, CH₂Cl₂, 0°C to room temperature, 12 hours.

-

Yield : 75–90%.

Acid-Catalyzed Esterification

A traditional approach using sulfuric acid as a catalyst.

Protocol:

-

Reactants : Carboxylic acid + excess ethanol.

-

Conditions : H₂SO₄, reflux (78°C), 24 hours.

-

Yield : 60–70%.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole Synthesis | Cyclization + esterification | 50–65 | High regioselectivity | Harsh acidic conditions |

| Bartoli Synthesis | Nitroarene + Grignard reaction | 40–55 | Mild conditions | Low yields for bulky substrates |

| Copper-Mediated -OCF₃ | Late-stage functionalization | 30–45 | Compatible with complex substrates | Requires expensive reagents |

| Steglich Esterification | Carboxylic acid → ethyl ester | 75–90 | High efficiency | Sensitive to moisture |

Industrial-Scale Optimization

Continuous Flow Reactors

Microreactor systems enhance heat/mass transfer, improving yields in cyclization and trifluoromethoxylation steps.

Catalyst Recycling

Heterogeneous catalysts (e.g., immobilized Cu nanoparticles) reduce costs in copper-mediated reactions.

Analytical Characterization

Critical quality control steps include:

-

¹H/¹³C/¹⁹F NMR : Confirms substitution patterns (e.g., -OCF₃ at δ 58 ppm in ¹⁹F NMR).

-

HRMS : Validates molecular ion ([M+H]⁺ at m/z 273.21).

-

HPLC : Purity assessment (>98%).

Analyse Des Réactions Chimiques

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its stability and lipophilicity. This can lead to improved binding affinity and selectivity, resulting in enhanced biological activity .

Comparaison Avec Des Composés Similaires

Substituent Effects on Electronic and Physicochemical Properties

Table 1: Key Substituents and Properties of Ethyl Indole-2-Carboxylate Derivatives

Key Observations :

- Electron-Withdrawing Groups : The -OCF₃ and -CF₃ substituents significantly reduce electron density at the indole core, directing electrophilic substitution to specific positions and enhancing oxidative stability compared to -OCH₃ or aryl groups .

- Lipophilicity : The trifluoromethoxy group increases lipophilicity (logP) compared to -F or -OCH₃, improving membrane permeability in drug candidates .

- Thermal Stability : Derivatives with halogen or trifluoromethyl groups exhibit higher melting points than methoxy-substituted analogs, as seen in ethyl 5-fluoroindole-2-carboxylate derivatives (m.p. 233–250°C) .

Key Observations :

- Reaction Efficiency : Trifluoromethoxy and trifluoromethyl substituents require specialized reagents (e.g., trifluoromethylphenylhydrazine) and longer reaction times compared to fluoro or methoxy analogs .

- Yields : Fluoro-substituted indoles (e.g., ethyl 5-fluoroindole-2-carboxylate) show moderate yields (37.5%) in amide formation, likely due to steric hindrance from the -F group .

- Catalysis : Aluminum chloride (AlCl₃) is critical for Friedel-Crafts acylations in chloro-substituted indoles, but trifluoromethoxy derivatives may require milder conditions to preserve the -OCF₃ group .

Key Observations :

- Mycobacterial Targets : Pyridinyl-substituted indoles inhibit CYP125/CYP142 enzymes, suggesting that the trifluoromethoxy analog could be optimized for similar targets .

- Fluoro Derivatives : 5-Fluoroindole-2-carboxylates exhibit broad bioactivity, but the trifluoromethoxy group’s larger size may limit binding in certain enzyme pockets .

- Computational Predictions : The -OCF₃ group’s high electronegativity and lipophilicity make it favorable for blood-brain barrier penetration, a trait underutilized in current studies .

Activité Biologique

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate (ETICF) is a chemical compound belonging to the indole derivative class, which is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, potentially improving its interactions with biological targets. This article reviews the biological activity of ETICF, including its synthesis, mechanisms of action, and potential applications in medicine and pharmacology.

ETICF has a molecular formula of C12H10F3NO3 and a molecular weight of approximately 273.21 g/mol. The synthesis typically involves several steps, including the reaction of ethyl 2-oxindole-3-acetate with sodium hydride and perfluorobromomethane. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structure and purity of the compound.

Anticancer Properties

Research indicates that ETICF exhibits significant anticancer activity. Indole derivatives have been shown to interact with various molecular targets involved in cancer progression. For instance, structural modifications in related compounds have led to improved binding affinities for enzymes such as VEGFR-2, a key player in tumor angiogenesis .

| Compound | IC50 (µM) | Target |

|---|---|---|

| ETICF | TBD | TBD |

| Indole-2-carboxamide analogs | 0.13 - 6.85 | HIV-1 Integrase |

| Other indole derivatives | 2.74 - 19.51 | Various cancer cell lines |

Antimicrobial Activity

ETICF has also been studied for its antimicrobial properties. Compounds structurally similar to ETICF have demonstrated formidable antibacterial effects against gram-positive bacteria. The agar-well diffusion method is commonly employed to assess these activities, revealing promising results against various strains .

The mechanism by which ETICF exerts its biological effects is not fully elucidated; however, it is hypothesized that the trifluoromethoxy group enhances its interaction with biological targets, such as receptors and enzymes. This increased lipophilicity may facilitate better membrane penetration and binding affinity.

Study on Neurotropic Alphaviruses

In a study involving neurotropic alphaviruses, related indole derivatives were shown to inhibit viral replication effectively. Modifications in the structure led to significant improvements in potency and pharmacokinetic profiles, suggesting that similar modifications could enhance ETICF's antiviral activity .

Evaluation Against HIV-1 Integrase

Another relevant study explored indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, demonstrating that structural optimizations could significantly enhance activity against this target. The insights gained from these studies could inform future research on ETICF's potential as an antiviral agent .

Q & A

Q. What are the common synthetic routes for ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of indole carboxylates typically involves cyclization or functionalization of pre-formed indole scaffolds. For example, describes a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize 3-(2-azidoethyl)-5-fluoro-1H-indole, yielding a triazole-substituted indole derivative. Key steps include:

- Solvent selection (PEG-400/DMF mixture for solubility and reaction efficiency).

- Purification via column chromatography (70:30 ethyl acetate/hexane) to achieve 42% yield .

- For analogous trifluoromethoxy-substituted derivatives, trifluoromethoxy introduction may involve electrophilic substitution or nucleophilic displacement, requiring anhydrous conditions and catalysts like BF₃·Et₂O.

Q. Table 1: Comparison of Synthetic Approaches

| Method | Catalyst/Solvent | Yield | Purification | Reference |

|---|---|---|---|---|

| CuAAC Functionalization | CuI/PEG-400/DMF | 42% | Column Chromatography | |

| Indole NH Protection | Di-tert-butyl dicarbonate/DMAP | N/A | Filtration/Evaporation |

Q. How is the purity and structure of this compound typically verified in laboratory settings?

Methodological Answer: Characterization relies on multi-spectral analysis:

- 1H/13C/19F NMR : confirms substituent positions via chemical shifts (e.g., trifluoromethoxy group at δ ~58 ppm in 19F NMR) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ calculated within 1 ppm error) .

- TLC Monitoring : Used to track reaction progress (e.g., hexane/ethyl acetate systems) .

Q. What are the recommended safety protocols for handling this compound based on its GHS classification?

Methodological Answer: indicates no specific GHS hazards, but general precautions apply:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store at room temperature in airtight containers, away from oxidizers .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity or electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) studies, as referenced in , model electronic properties:

- Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites (e.g., indole C3 position for electrophilic substitution).

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation effects on reaction pathways.

- Transition State Analysis : Identifies energy barriers for trifluoromethoxy group participation in reactions .

Q. What strategies are effective for introducing protecting groups on the indole nitrogen during derivatization?

Methodological Answer: demonstrates NH protection using di-tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.